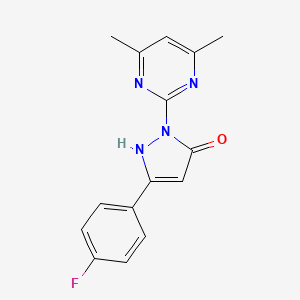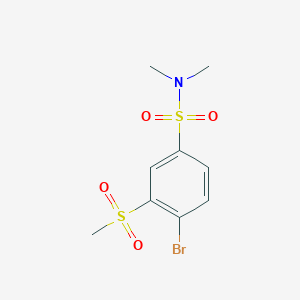![molecular formula C17H26ClNO3 B5377046 2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5377046.png)
2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including cycloaddition, group transfer polymerization, and Knoevenagel condensation. For example, a [4 + 2] cycloaddition involving 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate demonstrates the synthetic approach to constructing complex molecular architectures (S. Kozmin, Shuwen He, & V. Rawal, 2003). Similarly, sequential group transfer polymerization has been used to synthesize block copolymers, highlighting a method that might be adaptable for our compound's synthesis (B. Masař & P. Vlček, 1994).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the compound's reactivity and properties. Techniques such as NMR, IR, and X-ray crystallography are typically employed. For instance, the synthesis and copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates provide insights into molecular structures through CHN analysis, IR, and NMR (D. Reddy et al., 2021).
Chemical Reactions and Properties
The compound's reactivity with other chemicals defines its utility in synthesis and applications. Reactions such as cycloadditions, Knoevenagel condensations, and group transfer polymerizations are relevant for constructing acrylate compounds. For example, the one-pot synthesis of 2-ethylhexyl-3-(4-hydroxy-3-methoxyphenyl) acrylate highlights a method of combining components under specific conditions to achieve desired products (Zeng Qing-you, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14;/h6-11H,12-13H2,1-5H3;1H/b11-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNQIYZVABGGL-YGCVIUNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376973.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)


![1-(2-fluorophenyl)-4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5377020.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)